molecular formula C25H25ClN2O4 B12495317 5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid

5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid

Cat. No.: B12495317
M. Wt: 452.9 g/mol
InChI Key: NVDVVVPEBLCNKR-UHFFFAOYSA-N
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Description

5-[({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoic acid core substituted with a morpholine ring, a chlorophenyl group, and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the reaction of 2-chlorophenol with formaldehyde to form 2-chlorobenzyl alcohol.

    Methoxylation: The 2-chlorobenzyl alcohol is then reacted with methanol in the presence of an acid catalyst to produce 2-chlorophenyl methoxy.

    Amination: The methoxy intermediate undergoes amination with 4-aminomethylphenol to form the desired amine.

    Coupling with Benzoic Acid: Finally, the amine is coupled with 2-(morpholin-4-yl)benzoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-[(2-CHLOROPHENYL)METHOXY]BENZOIC ACID: Shares the chlorophenyl and methoxy groups but lacks the morpholine ring.

    2-(MORPHOLIN-4-YL)BENZOIC ACID: Contains the morpholine ring and benzoic acid core but lacks the chlorophenyl and methoxy groups.

Uniqueness

5-[({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.

Properties

Molecular Formula

C25H25ClN2O4

Molecular Weight

452.9 g/mol

IUPAC Name

5-[[4-[(2-chlorophenyl)methoxy]phenyl]methylamino]-2-morpholin-4-ylbenzoic acid

InChI

InChI=1S/C25H25ClN2O4/c26-23-4-2-1-3-19(23)17-32-21-8-5-18(6-9-21)16-27-20-7-10-24(22(15-20)25(29)30)28-11-13-31-14-12-28/h1-10,15,27H,11-14,16-17H2,(H,29,30)

InChI Key

NVDVVVPEBLCNKR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NCC3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C(=O)O

Origin of Product

United States

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